molecular formula C26H52O14 B1456014 m-PEG12-acid CAS No. 2135793-73-4

m-PEG12-acid

Cat. No.: B1456014
CAS No.: 2135793-73-4
M. Wt: 588.7 g/mol
InChI Key: JMAKFNFKUHXFBH-UHFFFAOYSA-N
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Description

M-PEG12-acid is a PEG linker containing a terminal carboxylic acid . The terminal carboxylic acid can react with primary amine groups in the presence of activators (e.g. EDC, or HATU) to form a stable amide bond . The hydrophilic PEG spacer increases solubility in aqueous media .


Synthesis Analysis

This compound can be used in the synthesis of PROTACs . PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein .


Molecular Structure Analysis

The molecular formula of this compound is C26H52O14 . Its molecular weight is 588.68 .


Chemical Reactions Analysis

The terminal carboxylic acid of this compound readily reacts with primary and secondary amine under EDC, DCC, HATU or other amide coupling conditions to form a stable amide bond .


Physical and Chemical Properties Analysis

This compound has a molecular weight of 588.68 . It is soluble in water, DMSO, DCM, and DMF . It is stored at -20°C .

Scientific Research Applications

Bioconjugation and Protein Modification

m-PEG12-acid, a derivative of polyethylene glycol (PEG), has been utilized in the site-specific modification of proteins to improve their pharmacokinetic properties. For instance, microbial transglutaminase (M-TGase) was employed to catalyze the modification of recombinant human interleukin 2 (rhIL-2) with synthetic alkylamine derivatives of PEG (PEG12), which resulted in conjugates that retained full bioactivity while demonstrating altered biodistribution and reduced clearance from the circulation, highlighting potential clinical applications (Sato et al., 2001).

Drug Delivery Systems

Research on CRISPR-responsive smart hydrogels incorporating PEG-DNA conjugates for the controlled release of cargos, including small molecules and living cells, showcases the versatility of PEG derivatives in the creation of programmable materials for therapeutic applications (Gayet et al., 2020). This innovation opens new avenues for targeted drug delivery and diagnostics, enabling rapid repurposing toward different sequence targets.

Diagnostic and Therapeutic Applications

PEG derivatives are crucial in the development of biocompatible coatings and nanocarriers. For example, the engineering of PEGylated nanoparticles for targeted cancer therapy exemplifies the strategic functionalization of materials to enhance selectivity and efficacy in drug delivery systems. The surface modification of mesoporous silica nanoparticles with PEG-folic acid conjugates for targeted delivery of chemotherapeutics illustrates the potential of PEG derivatives in advancing cancer treatment protocols (Cheng et al., 2017).

Material Science and Engineering

PEGylated materials have been investigated for various applications, including corrosion protection and the development of shear thickening fluids (STFs) for enhancing the impact resistance of fabrics. These studies highlight the role of PEG derivatives in improving the functional properties of materials for industrial and biomedical applications (Ghosh et al., 2020); (Muruve et al., 2016).

Mechanism of Action

M-PEG12-acid is a PEG-based PROTAC linker that can be used in the synthesis of PROTACs . PROTACs exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins .

Safety and Hazards

While specific safety and hazards information for m-PEG12-acid is not available, it’s generally recommended to avoid dust formation, avoid breathing mist, gas or vapors, avoid contacting with skin and eye, and use personal protective equipment .

Future Directions

M-PEG12-acid is a promising compound for the development of targeted therapy drugs . Its use in the synthesis of PROTACs represents a significant advancement in the field of drug development .

Properties

IUPAC Name

3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H52O14/c1-29-4-5-31-8-9-33-12-13-35-16-17-37-20-21-39-24-25-40-23-22-38-19-18-36-15-14-34-11-10-32-7-6-30-3-2-26(27)28/h2-25H2,1H3,(H,27,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMAKFNFKUHXFBH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H52O14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

588.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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